molecular formula C13H20N4O4 B1482007 1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2092067-93-9

1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1482007
M. Wt: 296.32 g/mol
InChI Key: SHBBNRQXVMBKHF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom, and triazole, a five-membered ring with two nitrogen atoms. The “tert-butoxycarbonyl” (often abbreviated as t-Boc or Boc) is a protecting group often used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the tert-butoxycarbonyl protecting group. The triazole ring could be formed using a variety of methods, including click chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and triazole rings, as well as the tert-butoxycarbonyl group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrrolidine and triazole rings, as well as the carbonyl group in the tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the carbonyl group could influence its polarity and solubility .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the synthesis of other compounds or as a potential drug. Studies could also be conducted to further understand its physical and chemical properties .

properties

IUPAC Name

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-5-4-9(6-16)7-17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBBNRQXVMBKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
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1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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